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molecular formula C14H20BrNO B8654650 2-Bromo-N-(2,6-diisopropylphenyl)acetamide CAS No. 135650-07-6

2-Bromo-N-(2,6-diisopropylphenyl)acetamide

Cat. No. B8654650
M. Wt: 298.22 g/mol
InChI Key: QEEKMSCHFGAGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153226

Procedure details

Bromoacetyl bromide (17.0 g, 84.6 mmol) was added dropwise to a well-stirred ice cold solution of 2,6-diisopropylaniline (10.0 g, 56.4 mmol) in acetone (25 mL) and water (25 mL) containing sodium acetate (15.3 g, 112.8 mmol). The reaction mixture was stirred at room temperature for an hour and then diluted with water (100 mL). The product was filtered and washed with cold water, saturated sodium, bicarbonate, again with water, and finally with hexane. It was dried in a vacuum at 40° C. to yield 14.5 g (86%) of title compound as a white solid 1H NMR was consistent with the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH:6]([C:9]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]([CH3:18])[CH3:17])[C:10]=1[NH2:11])([CH3:8])[CH3:7].C([O-])(=O)C.[Na+]>CC(C)=O.O>[CH3:18][CH:16]([C:12]1[CH:13]=[CH:14][CH:15]=[C:9]([CH:6]([CH3:8])[CH3:7])[C:10]=1[NH:11][C:3](=[O:4])[CH2:2][Br:1])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
BrCC(=O)Br
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with cold water, saturated sodium, bicarbonate, again with water
CUSTOM
Type
CUSTOM
Details
It was dried in a vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=C(C(=CC=C1)C(C)C)NC(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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